molecular formula C22H23ClN2O3S B11200367 ethyl 1-{[4-(2-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}-4-piperidinecarboxylate

ethyl 1-{[4-(2-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}-4-piperidinecarboxylate

Cat. No.: B11200367
M. Wt: 430.9 g/mol
InChI Key: AMXHAOGNAFWPQN-UHFFFAOYSA-N
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Description

Ethyl 1-{[4-(2-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}-4-piperidinecarboxylate is a complex organic compound that features a thieno[3,2-b]pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{[4-(2-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}-4-piperidinecarboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[4-(2-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}-4-piperidinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 1-{[4-(2-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}-4-piperidinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of ethyl 1-{[4-(2-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 1-{[4-(2-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}-4-piperidinecarboxylate can be compared with other similar compounds, such as:

    Thieno[3,2-b]pyrrole derivatives: These compounds share a similar core structure and may have similar biological activities.

    Piperidinecarboxylate derivatives: These compounds also feature a piperidine ring and may have similar chemical properties.

Properties

Molecular Formula

C22H23ClN2O3S

Molecular Weight

430.9 g/mol

IUPAC Name

ethyl 1-[4-[(2-chlorophenyl)methyl]thieno[3,2-b]pyrrole-5-carbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C22H23ClN2O3S/c1-2-28-22(27)15-7-10-24(11-8-15)21(26)19-13-20-18(9-12-29-20)25(19)14-16-5-3-4-6-17(16)23/h3-6,9,12-13,15H,2,7-8,10-11,14H2,1H3

InChI Key

AMXHAOGNAFWPQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4Cl)C=CS3

Origin of Product

United States

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